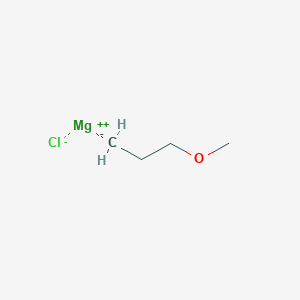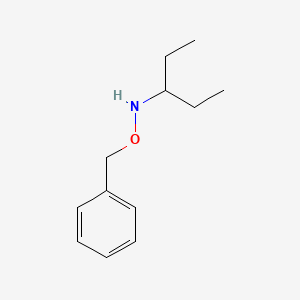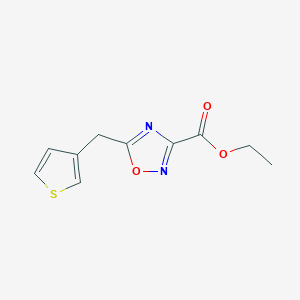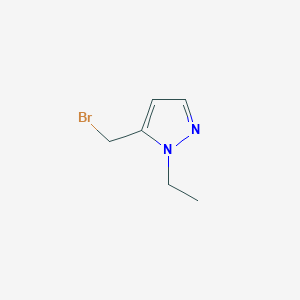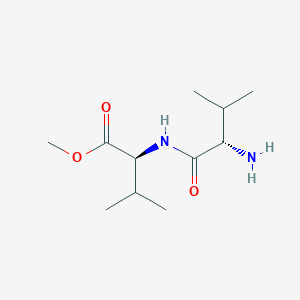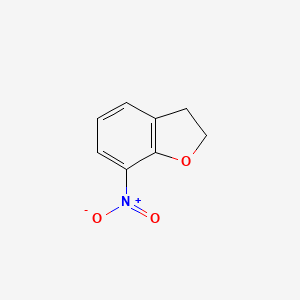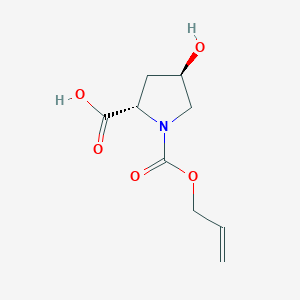![molecular formula C11H15NO3 B8452925 methyl N-[2-(3-methoxyphenyl)ethyl]carbamate CAS No. 110192-21-7](/img/structure/B8452925.png)
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate
描述
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methoxy group attached to a phenethylcarbamic acid methyl ester structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the esterification of 3-methoxyphenethylcarbamic acid with methanol. This reaction can be catalyzed by various reagents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Another method involves the use of trimethylchlorosilane in methanol at room temperature, which provides a convenient and efficient route to the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
科学研究应用
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
作用机制
The mechanism of action of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is of interest in the development of treatments for neurological disorders.
相似化合物的比较
Similar Compounds
Phenethylcarbamic acid methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxyphenethylamine: Contains an amine group instead of the carbamate ester, leading to different biological activities.
3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the carbamate ester, affecting its chemical reactivity and applications.
Uniqueness
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the methoxy group and the carbamate ester, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
110192-21-7 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)6-7-12-11(13)15-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChI 键 |
AEBGZINASLIYNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCNC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
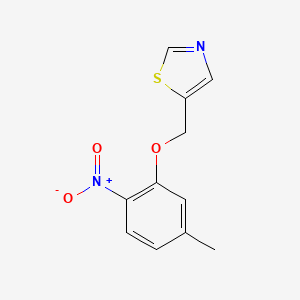
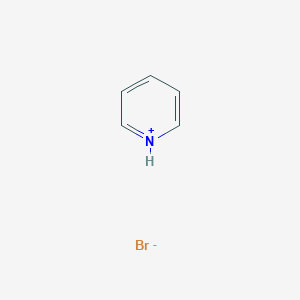

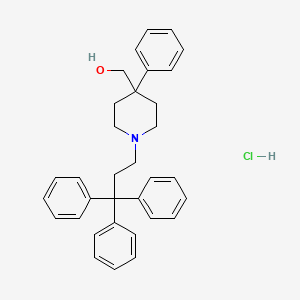
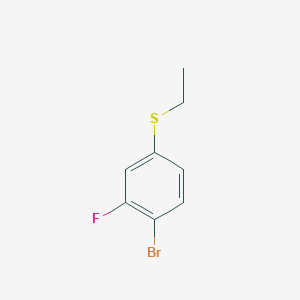
![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B8452860.png)
